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molecular formula C10H5BrN2 B8783360 1-Bromoisoquinoline-5-carbonitrile

1-Bromoisoquinoline-5-carbonitrile

Cat. No. B8783360
M. Wt: 233.06 g/mol
InChI Key: FKUPKSGBURJCDO-UHFFFAOYSA-N
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Patent
US08329730B2

Procedure details

Phosphorus oxybromide (6.7 g) was added to a suspension of 1-oxo-1,2-dihydro-5-isoquinolinecarbonitrile (2 g) in 1,2-dichloroethane (100 ml). The resulting suspension was heated under reflux overnight. The solvent was removed in vacuo and the residue was washed with aq NaHCO3 (2N, 2×15 ml) to afford, after drying, the title compound (2.27 g). δH (DMSO-d6, 400 MHz): 7.99 (2H, m), 8.54 (3H, m).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.O=[C:7]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]#[N:18])[C:11]=2[CH:10]=[CH:9][NH:8]1>ClCCCl>[Br:3][C:7]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]#[N:18])[C:11]=2[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
2 g
Type
reactant
Smiles
O=C1NC=CC=2C(=CC=CC12)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
the residue was washed with aq NaHCO3 (2N, 2×15 ml)
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Name
Type
Smiles
BrC1=NC=CC=2C(=CC=CC12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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